

A Comparative Guide to the Characterization of 4-Oxobutyl Acetate and its Alternatives

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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431

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For researchers and professionals in drug development and chemical synthesis, the precise characterization of bifunctional building blocks is paramount for ensuring reaction success and product purity. This guide provides a comparative analysis of the characterization data for **4-oxobutyl acetate** and two common alternatives: methyl 4-formylbenzoate and ethyl levulinate.

While comprehensive experimental spectral data for **4-oxobutyl acetate** is not readily available in public repositories, this guide compiles the existing experimental data and supplements it with predicted spectral information to offer a valuable comparative resource. The alternatives, methyl 4-formylbenzoate and ethyl levulinate, are well-characterized, commercially available compounds, providing a solid baseline for comparison.

Data Presentation

The following tables summarize the key characterization data for **4-oxobutyl acetate** and its alternatives.

Table 1: Physical and Molecular Properties

Property	4-Oxobutyl Acetate	Methyl 4-Formylbenzoate	Ethyl Levulinate
Molecular Formula	C ₆ H ₁₀ O ₃	C ₉ H ₈ O ₃	C ₇ H ₁₂ O ₃
Molecular Weight	130.14 g/mol	164.16 g/mol	144.17 g/mol
CAS Number	6564-95-0[1]	1571-08-0	539-88-8
Boiling Point	59-60 °C @ 1 Torr[2]	258-260 °C	206 °C
Density	1.061 g/cm ³ [2]	~1.19 g/cm ³	1.012 g/cm ³

Table 2: Spectroscopic Data

Technique	4-Oxobutyl Acetate	Methyl 4-Formylbenzoate	Ethyl Levulinate
¹ H NMR (CDCl ₃ , ppm)	Predicted: δ 9.78 (t, 1H), 4.10 (t, 2H), 2.55 (dt, 2H), 2.05 (s, 3H), 1.95 (p, 2H)	δ 10.12 (s, 1H), 8.19 (d, 2H), 7.96 (d, 2H), 3.96 (s, 3H)	δ 4.13 (q, 2H), 2.77 (t, 2H), 2.57 (t, 2H), 2.20 (s, 3H), 1.25 (t, 3H)
¹³ C NMR (CDCl ₃ , ppm)	δ 201.8, 171.0, 63.5, 40.7, 20.9, 19.9[1]	δ 191.6, 166.1, 138.8, 134.8, 130.1, 129.8, 52.6	δ 206.8, 172.6, 60.4, 37.9, 29.8, 27.9, 14.2
IR (cm ⁻¹)	Predicted: ~2950 (C-H), ~2720 (Aldehyde C-H), ~1735 (Ester C=O), ~1725 (Aldehyde C=O), ~1240 (C-O)	~3000 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1725 (Ester C=O), ~1700 (Aldehyde C=O), ~1600 (Ar C=C), ~1280 (C-O)	~2980 (C-H), ~1735 (Ester C=O), ~1715 (Ketone C=O), ~1220 (C-O)
Mass Spectrum (m/z)	Predicted: 130 (M+), 87, 70, 43	164 (M+), 133, 105, 77, 51	144 (M+), 115, 99, 71, 43

Note: Predicted data is generated based on standard spectroscopic principles and may differ from experimental results.

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques mentioned above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (~5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS.

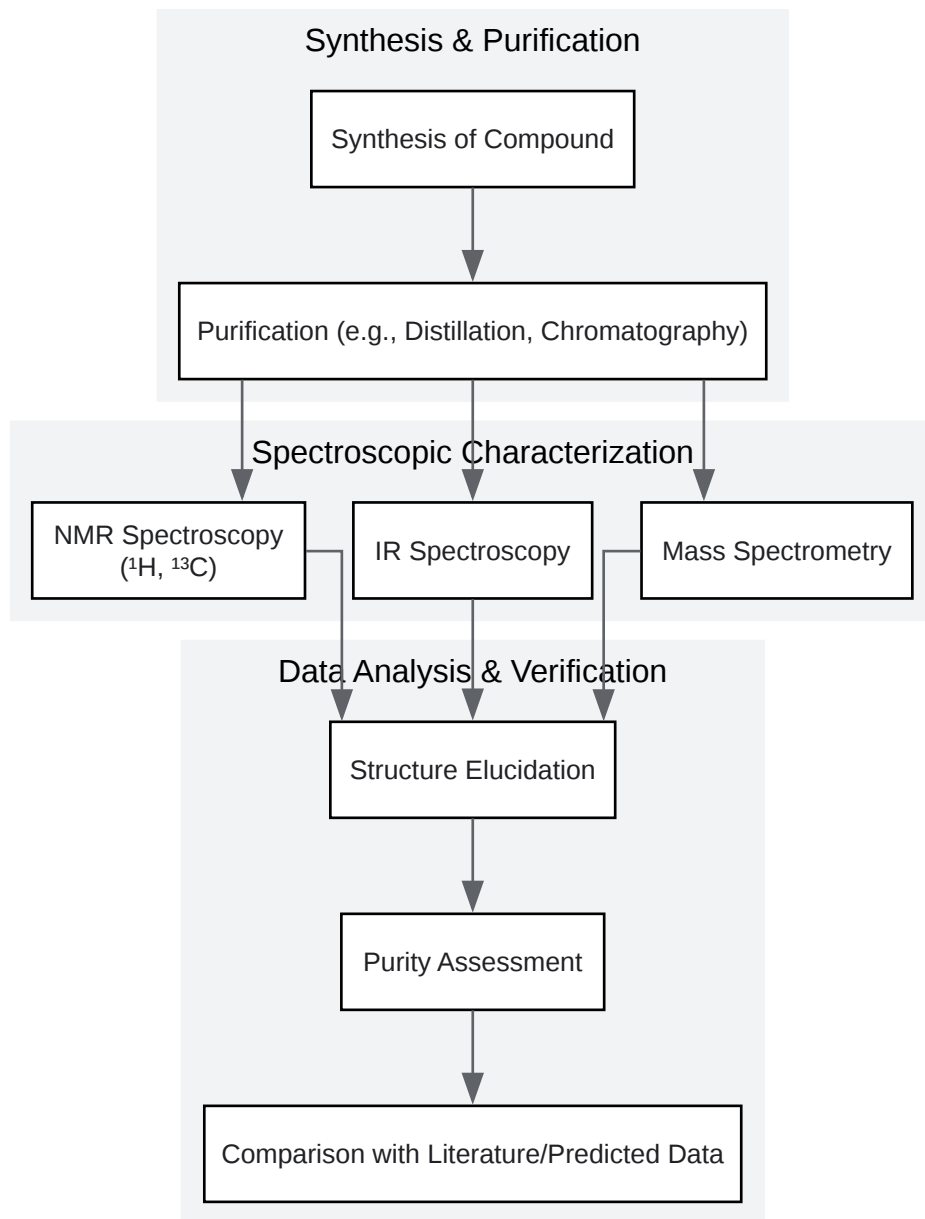
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull is prepared. The spectrum is recorded over a range of 4000-400 cm^{-1} , and the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to generate the mass spectrum.

Mandatory Visualization

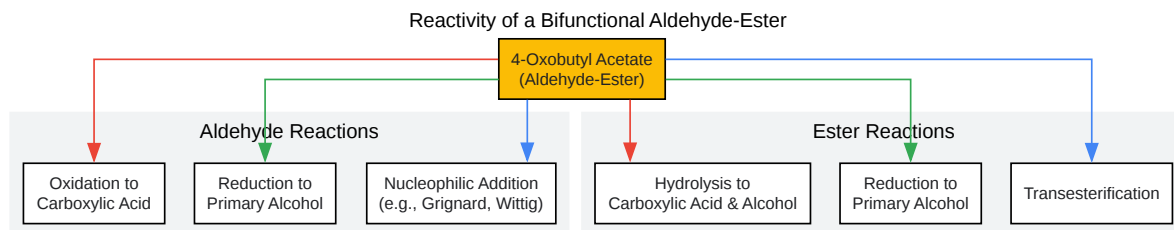
Below are diagrams illustrating key concepts and workflows relevant to the characterization of **4-oxobutyl acetate** and its alternatives.

General Characterization Workflow for an Organic Compound



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Caption: General workflow for the synthesis, purification, and characterization of an organic compound.



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Caption: Illustrative reaction pathways for a bifunctional molecule containing aldehyde and ester groups.

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